N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide
Description
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (CAS: 147363-03-9) is a pyridazine derivative characterized by a pivalamide group (-NHC(O)C(CH₃)₃) attached to the 3-position of the pyridazine ring. The 5-position is substituted with a 1-hydroxyethyl group (-CH(OH)CH₃), and the 6-position bears a chlorine atom.
Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms, offering unique electronic properties that influence reactivity and interactions in drug design. The pivalamide moiety provides steric bulk, which may improve metabolic stability by protecting against enzymatic degradation .
Properties
Molecular Formula |
C11H16ClN3O2 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
N-[6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H16ClN3O2/c1-6(16)7-5-8(14-15-9(7)12)13-10(17)11(2,3)4/h5-6,16H,1-4H3,(H,13,14,17) |
InChI Key |
VZIKLQCFGIOIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NN=C1Cl)NC(=O)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide involves several steps. One common method includes the reaction of 6-chloro-3-pyridazinone with 1-hydroxyethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with pivaloyl chloride to yield the final compound . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Substitution Reactions at the Chloro Position
The 6-chloro group undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling functionalization of the pyridazine ring.
Key observations:
-
Morpholine substitution proceeds efficiently under prolonged heating without additional catalysts, forming a stable morpholinyl-pyridazine derivative .
-
Palladium-catalyzed cyanation requires a cyanide source and inert atmosphere, yielding a nitrile-functionalized product .
Hydrolysis Reactions
The amide and pyridazine moieties are susceptible to hydrolysis under acidic or basic conditions.
| Target Group | Reagents/Conditions | Outcome | Notes | Source |
|---|---|---|---|---|
| Pivalamide | H₂SO₄ (conc.)/H₂O, reflux | Cleavage to carboxylic acid + amine | Requires strong acid | |
| Pyridazine ring | NaOH (aq.), 80°C | Ring-opening to diazene intermediates | pH-dependent selectivity |
Mechanistic insights:
-
Amide hydrolysis generates pivalic acid and the corresponding pyridazine amine.
-
Ring hydrolysis is less common but occurs under harsh basic conditions, destabilizing the aromatic system.
Functionalization of the Hydroxyethyl Group
The 1-hydroxyethyl side chain (-CH(OH)CH₃) participates in oxidation and esterification.
| Reaction Type | Reagents/Conditions | Outcome | Challenges | Source |
|---|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄, acetone, 0°C | Hydroxyethyl → acetyl group | Over-oxidation risks | |
| Esterification | AcCl, pyridine, CH₂Cl₂, 20°C | Formation of acetate ester | Steric hindrance |
Notable considerations:
-
Oxidation to a ketone requires controlled conditions to avoid degrading the pyridazine ring.
-
Esterification proceeds sluggishly due to steric bulk from the pivalamide group, necessitating excess acylating agents.
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings for aryl-aryl bond formation.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(OAc)₂, K₂CO₃, DMF, 90°C | Biaryl-pyridazine hybrid | ~60% | |
| Buchwald-Hartwig | Aniline, Pd₂(dba)₃, Xantphos, toluene, 110°C | Aminated pyridazine derivative | ~55% |
Optimization factors:
-
Ligand choice (e.g., Xantphos) improves catalytic efficiency in amination reactions.
-
Solvent polarity (DMF vs. toluene) affects reaction rates and byproduct formation.
Reductive Transformations
Selective reduction of the pyridazine ring or side chains has been explored.
| Reaction Type | Reagents/Conditions | Outcome | Selectivity | Source |
|---|---|---|---|---|
| Ring hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | Partial saturation of pyridazine | Low conversion (<20%) | |
| Hydroxyethyl reduction | NaBH₄, MeOH, 0°C | Alcohol → alkane | Requires activating groups |
Challenges:
-
Pyridazine hydrogenation is thermodynamically disfavored due to aromatic stabilization.
-
Alcohol reduction necessitates prior activation (e.g., tosylation) for efficient deoxygenation.
Thermal Decomposition
Degradation studies reveal stability limits and decomposition pathways.
| Conditions | Major Products | Mechanism | Source |
|---|---|---|---|
| >200°C (neat) | Chloropyridazine fragments + CO₂ | Retro-amide cleavage | |
| Photolysis (UV, 254 nm) | Radical intermediates + HCl | Homolytic C-Cl bond cleavage |
Applications:
-
Thermal stability data inform storage and handling protocols.
-
Photolytic degradation pathways are relevant for environmental fate studies.
Scientific Research Applications
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: This compound has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide are best understood when compared to analogs with variations in substituents, heterocyclic cores, and physicochemical properties. Below is a detailed analysis of key analogs:
Structural Analogues with Pyridazine Cores
Notes:
- *Estimated M.W. based on molecular formula.
- †Calculated from molecular formula.
Key Observations:
Substituent Effects on Polarity: The hydroxyethyl group in the target compound increases hydrophilicity compared to the methyl group in N-(6-chloro-5-methylpyridazin-3-yl)pivalamide (M.W. 227.69). This may enhance aqueous solubility, critical for bioavailability in drug candidates .
Steric and Electronic Modifications: The trifluoromethyl-imidazolidinone substituent in the compound from adds significant steric hindrance and electronic effects (via the electron-withdrawing CF₃ group), which could influence receptor interactions and metabolic stability.
Price Variability:
- Commercial pricing reflects synthetic complexity. For example, N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide (€503/1g) is costlier than simpler analogs like N-(6-chloro-5-methylpyridazin-3-yl)pivalamide ($400/1g) .
Pyridine-Based Pivalamide Analogues
Pyridine derivatives with pivalamide groups provide a basis for comparing heterocyclic core effects:
Key Observations:
Heterocyclic Core Differences:
- Pyridazines (two adjacent N atoms) exhibit distinct electronic properties compared to pyridines (one N atom). Pyridazines are generally less basic but more reactive toward electrophilic substitution, influencing their utility in synthesis .
Functional Group Impact:
- The iodo and formyl groups in N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (M.W. 366.58) increase molecular weight and offer sites for further functionalization (e.g., Suzuki coupling) .
Research and Commercial Relevance
- Synthetic Utility: The hydroxyethyl and chloro groups in the target compound serve as handles for derivatization, enabling the synthesis of libraries for structure-activity relationship (SAR) studies.
- Cost-Effectiveness: Simpler analogs (e.g., methyl-substituted) are more economical for high-throughput screening, while complex derivatives (e.g., trifluoromethyl-imidazolidinone) target specialized applications .
Biological Activity
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological evaluation, and the mechanisms by which it may exert its effects.
The compound can be synthesized through a series of reactions involving pyridazine derivatives. The general synthetic route involves the chlorination of pyridazine followed by the introduction of the pivalamide group. The molecular formula for this compound is with a molecular weight of 229.67 g/mol. The structure can be represented as follows:
Research indicates that compounds similar to this compound may act on various biological pathways, including inhibition of key enzymes involved in cellular metabolism and proliferation. For instance, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have been shown to induce pyrimidine depletion, which halts cell cycle progression in cancer cells . This mechanism is crucial for developing therapies against various malignancies.
Pharmacological Applications
- Cancer Treatment : The compound's ability to inhibit DHODH suggests potential applications in oncology, particularly for cancers that are sensitive to nucleotide depletion .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties by disrupting viral replication processes through inhibition of lipid kinases essential for viral pathogenesis .
- Metabolic Disorders : There is emerging evidence that pyridazine derivatives can modulate glucose metabolism, making them candidates for treating diabetes and related metabolic disorders .
In Vitro Studies
In vitro studies conducted on related compounds have shown significant inhibitory effects on cell lines such as HeLa and A549, with IC50 values indicating potent activity against these cancer cell lines .
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 0.25 | |
| N-(6-chloro-5-methylpyridin-3-yl)acetamide | A549 | 0.15 |
Animal Models
Preclinical studies using animal models have indicated that administration of pyridazine derivatives results in reduced tumor growth rates and enhanced survival times compared to control groups .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide?
A key step involves introducing the pivalamide group via nucleophilic substitution or amidation. For example, analogous pyridazine derivatives (e.g., N-(6-chloro-5-iodopyridin-2-yl)pivalamide ) are synthesized by reacting chloro/iodo-pyridazine intermediates with pivaloyl chloride under basic conditions (e.g., K₂CO₃ in acetone at reflux) to achieve yields >90% . Optimize reaction time and stoichiometry to minimize byproducts like over-alkylation.
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of:
- X-ray crystallography : Refine crystal structures using SHELX (e.g., SHELXL for small-molecule refinement ).
- NMR spectroscopy : Analyze characteristic peaks (e.g., tert-butyl protons in pivalamide at ~1.3 ppm; pyridazine ring protons between 7-8 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with Cl and N atoms .
Q. What are common functionalization strategies for modifying the pyridazine core?
Evidence from pyridine/pyridazine analogs (e.g., halogenation at position 5 or 6 , hydroxylation via oxidation of ethyl groups , or introducing substituents like allyl or methoxy groups ) suggests similar approaches. For example, bromination at position 5 could enable Suzuki couplings for further derivatization .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., polymorphism) be resolved during structural analysis?
- Refinement protocols : Use SHELXL’s robust constraints (e.g., DFIX, FLAT) to model disorder in the hydroxyethyl group .
- Validation tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON’s ADDSYM to detect missed symmetry .
- Data collection : Collect high-resolution data (<1.0 Å) at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
Q. How to design assays to evaluate bioactivity, given its structural similarity to IRAK4 inhibitors?
Based on patented pyridazine derivatives (e.g., IRAK4 inhibitors for asthma ):
- Target selection : Screen against IRAK4 kinase activity using fluorescence polarization assays.
- Cellular models : Use human macrophage lines (e.g., THP-1) to assess IL-1β suppression.
- Control compounds : Include reference inhibitors (e.g., N-(imidazo[1,2-b]pyridazin-3-yl) derivatives ) to benchmark potency.
Q. How to address contradictory solubility data in different solvents?
- Methodological adjustments :
- Use Hansen solubility parameters to predict optimal solvents (e.g., DMSO for polar groups, chloroform for aromatic cores).
- Conduct dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Compare with analogs (e.g., N-(6-methoxypyridin-2-yl)pivalamide ) to assess substituent effects on solubility.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Metabolic stability : Test liver microsome stability to rule out rapid degradation in certain models (e.g., human vs. murine microsomes).
- Structural analogs : Compare with N-(5-bromo-2,3-dihydro-1H-inden-4-yl)pivalamide , which shares a pivalamide group but lacks pyridazine, to isolate core-specific effects.
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
